molecular formula C8H9BO2 B7819466 Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid

Cat. No.: B7819466
M. Wt: 147.97 g/mol
InChI Key: UTCPXUQYTYNXQT-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid (CAS: 195730-31-5) is a boronic acid derivative of the benzocyclobutene (BCB) skeleton. Its molecular formula is C₈H₉BO₂, with a molecular weight of 147.97 g/mol . This compound features a strained bicyclic framework fused with a boronic acid group at position 3, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . It is commercially available with 98% purity and stable at room temperature .

Properties

IUPAC Name

3-bicyclo[4.2.0]octa-1(6),2,4-trienylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h3-5,10-11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCPXUQYTYNXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CC2)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of benzocyclobutene with boronic acid derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form stable complexes with various molecular targets. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in both research and industrial applications .

Comparison with Similar Compounds

Functional Group and Positional Isomerism

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Position Key Properties/Applications References
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid C₈H₉BO₂ 147.97 Boronic acid 3 Suzuki coupling reagent; pharmaceutical intermediates
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid C₉H₈O₂ 148.16 Carboxylic acid 3 m.p. 139–140°C; pKa ~4.44; polymer precursor
7-Bromobicyclo[4.2.0]octa-1,3,5-triene C₈H₇Br 183.05 Bromine 7 Halogenation substrate; photoresist material
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol C₉H₁₀O 134.18 Alcohol 7 Hydrogen-bonding capability; chiral synthesis
Bicyclo[4.2.0]octa-1,3,5-triene (parent) C₈H₈ 104.15 None High ring strain; thermal stability up to 200°C

Structural and Reactivity Insights

  • Boronic Acid vs. Carboxylic Acid :
    The boronic acid derivative (C₈H₉BO₂) is more reactive in cross-coupling reactions due to the boron-oxygen bond’s electrophilicity, whereas the carboxylic acid analog (C₉H₈O₂) exhibits acidity (pKa ~4.44) and is used in condensation reactions for polymer synthesis .

  • Positional Effects: Substituents at position 3 (e.g., boronic acid, carboxylic acid) directly influence electronic properties of the aromatic system, while position 7 substituents (e.g., bromine, methanol) alter steric profiles. For example, 7-bromo derivatives are preferred in photolithography due to controlled radical reactivity .
  • Ring Strain and Stability :
    The parent bicyclo structure (C₈H₈) has significant ring strain, enabling [2+2] cycloadditions. Functionalization at position 3 (e.g., boronic acid) retains strain but enhances thermal stability compared to unsubstituted analogs .

Key Research Findings

Stability and Handling

  • Boronic acid derivatives require dry storage (room temperature) to prevent hydrolysis, whereas brominated analogs (e.g., 7-bromo-BCB) are light-sensitive .
  • The parent hydrocarbon (C₈H₈) decomposes above 200°C, but functionalization (e.g., boronic acid) improves thermal resilience by ~50°C .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid (CAS No. 195730-31-5) is a boronic acid derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its structural characteristics, biological implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9BO2C_8H_9BO_2 and a molecular weight of approximately 147.97 g/mol. The compound features a bicyclic structure with a boronic acid functional group that can engage in various chemical interactions, particularly with diols and other nucleophiles.

Key Physical Properties

PropertyValue
Molecular FormulaC₈H₉BO₂
Molecular Weight147.97 g/mol
Storage ConditionsInert atmosphere, 2-8°C
Hazard StatementsH302

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For example, research has shown that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is thought to involve interference with key signaling pathways related to cell growth and survival.

Case Study: A study published in Molecules highlighted the synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, which demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antibacterial Activity

This compound derivatives have also been evaluated for their antibacterial properties. Research indicates that these compounds can effectively combat various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Study: A derivative was tested against Gram-positive bacteria such as Staphylococcus aureus, showing effective inhibition at low concentrations . The structure of the compound allows it to interact with bacterial targets effectively, enhancing its antibacterial potential.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with biological molecules like proteins and nucleic acids. This property is particularly relevant in drug design for targeting specific enzymes or receptors involved in disease processes.

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